1,2,3,4,5-Pentachloro-6-(propylthio)benzene
Description
1,2,3,4,5-Pentachloro-6-(propylthio)benzene is a polychlorinated aromatic compound featuring a pentachlorinated benzene ring substituted with a propylthio (-S-CH2CH2CH3) group at the 6-position. The compound’s high chlorine content and sulfur-containing substituent likely influence its physicochemical properties, environmental persistence, and biological activity.
Properties
CAS No. |
221031-78-3 |
|---|---|
Molecular Formula |
C9H7Cl5S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-propylsulfanylbenzene |
InChI |
InChI=1S/C9H7Cl5S/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2-3H2,1H3 |
InChI Key |
IFDMOQKENFYBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Activation
Pentachlorobenzene (C₆HCl₅), a highly electron-deficient aromatic compound due to five electron-withdrawing chlorine substituents, serves as a prime substrate for SNAr reactions. The propylthio group (-SPr) is introduced via displacement of a para-chlorine atom relative to the existing substituents. The reaction proceeds through a two-step mechanism:
- Nucleophilic attack : The propylthiolate anion (PrS⁻), generated in situ by deprotonation of propylthiol (PrSH) with a strong base (e.g., NaOH or KOH), attacks the activated aromatic ring, forming a Meisenheimer complex.
- Elimination : Expulsion of the chloride ion (Cl⁻) restores aromaticity, yielding the target compound.
Optimized Reaction Conditions
- Reactants : Pentachlorobenzene (1 equiv), propylthiol (1.2 equiv), sodium hydroxide (2 equiv).
- Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhance nucleophilicity and stabilize intermediates.
- Temperature : Elevated temperatures (120–150°C) accelerate the reaction, typically requiring 12–24 hours for completion.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields by facilitating anion transfer into the organic phase.
Example Protocol :
- Combine pentachlorobenzene (2.0 g, 6.7 mmol), propylthiol (0.68 mL, 8.0 mmol), and NaOH (0.54 g, 13.4 mmol) in DMSO (20 mL).
- Heat at 130°C under nitrogen for 18 hours.
- Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate 9:1).
Challenges :
- Competing side reactions, such as polysubstitution or oxidation of the thiol, necessitate careful stoichiometric control.
- Incomplete conversion due to steric hindrance from adjacent chlorine atoms may require excess nucleophile or prolonged reaction times.
Alkylation of Pentachlorobenzenethiolate Intermediates
Synthesis of Pentachlorobenzenethiolate Salts
Zinc pentachlorobenzenethiolate ([C₆Cl₅S]₂Zn), identified in PubChem (CID 61044), serves as a stable precursor for alkylation. Preparation involves:
Propylation of Thiolate
The zinc thiolate reacts with propyl bromide (PrBr) in a nucleophilic substitution (SN2) to install the propylthio group:
$$ \text{[C₆Cl₅S]₂Zn + 2 PrBr → 2 C₆Cl₅SPr + ZnBr₂} $$
Optimized Conditions :
- Solvent : Tetrahydrofuran (THF) or diethyl ether.
- Temperature : Reflux (66°C for THF) for 6–12 hours.
- Workup : Filtration to remove ZnBr₂, followed by solvent evaporation and recrystallization from ethanol.
Advantages :
- Avoids direct handling of malodorous thiols.
- Zinc thiolate’s stability permits storage and batchwise processing.
Alternative Synthetic Pathways
Direct Chlorination of (Propylthio)Benzene
Sequential chlorination of (propylthio)benzene (C₆H₅SPr) presents theoretical feasibility but faces practical hurdles:
Cross-Coupling Approaches
Palladium-catalyzed coupling of pentachlorophenyl halides (C₆Cl₅X) with propylthiol derivatives remains unexplored but could involve:
- Buchwald-Hartwig Amination Analog : Substituting amine with thiolate.
- Ullmann-Type Coupling : Copper-mediated coupling of C₆Cl₅I with PrSH.
Limited precedent for aromatic thioether formation via these routes necessitates extensive optimization.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-(propylthio)benzene can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-(propylthio)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(propylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Thioether Groups: The propylthio substituent in the target compound increases lipophilicity compared to methylthio (314.38 g/mol vs. Nitro vs. Thioether: Quintozene’s nitro group (-NO₂) confers higher reactivity and acute toxicity, making it effective as a fungicide but raising environmental concerns . Ethoxy Group: The ethoxy substituent in 1,2,3,4,5-pentachloro-6-ethoxybenzene introduces polarity, likely improving solubility in organic solvents compared to thioether analogs .
Chlorination Degree :
Regulatory and Environmental Considerations
- POPs and Regulatory Actions: PeCB and HCB were removed from Australia’s Industrial Chemicals Inventory (AIIC) in 2023 due to their persistence, bioaccumulation, and toxicity (PBT) profiles . Quintozene is regulated in the EU and other regions due to its toxicity and carcinogenicity .
Biological Activity
1,2,3,4,5-Pentachloro-6-(propylthio)benzene (CAS Number: 221031-78-3) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and environmental impact. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H7Cl5S
- SMILES : CCCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
- InChI Key : IFDMOQKENFYBHW-UHFFFAOYSA-N
The structure features a benzene ring with five chlorine atoms and a propylthio group, which may influence its reactivity and biological interactions.
Toxicological Effects
Research indicates that chlorinated compounds like this compound may exhibit various toxicological effects. Chlorinated aromatic compounds are often associated with endocrine disruption and carcinogenicity. The following table summarizes key toxicological findings related to similar compounds:
The biological activity of chlorinated compounds is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress. The metabolism of these compounds typically involves cytochrome P450 enzymes that can produce toxic metabolites capable of inducing genetic damage.
- Oxidative Stress : Compounds like this compound may undergo metabolic activation to form electrophilic species that can interact with cellular macromolecules (e.g., DNA).
- Genotoxicity : The potential for genotoxic effects is significant due to the formation of DNA adducts and oxidative damage.
Environmental Impact
The environmental persistence of chlorinated compounds raises concerns regarding their accumulation in ecosystems. They can bioaccumulate in aquatic organisms and potentially enter the food chain.
Q & A
Basic Research Question
- Handling: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact, as chlorinated aromatics may cause irritation (H315) or systemic toxicity (H302/H331) .
- Storage: Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation of the propylthio group. Separate from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .
- Emergency Measures: For spills, adsorb with vermiculite and dispose as hazardous waste (S60/S61) .
What experimental designs are effective for studying the environmental degradation of chlorinated benzene derivatives?
Advanced Research Question
- Soil Microcosm Studies: Incubate the compound with soil samples under controlled aerobic/anaerobic conditions. Monitor degradation via GC-MS and quantify metabolites (e.g., sulfoxide/sulfone derivatives) .
- Photolysis Experiments: Exclude aqueous solutions to UV light (254 nm) and analyze degradation products. Chlorinated benzenes often produce hydroxylated or dechlorinated byproducts .
- Isotopic Tracers: Use -labeled analogs to track mineralization rates and binding to soil organic matter .
Data Contradiction Resolution: Discrepancies in persistence data may arise from soil type or microbial activity. Replicate studies across varying pH, organic content, and microbial consortia .
How do regulatory changes for persistent organic pollutants (POPs) impact research on chlorinated benzenes?
Advanced Research Question
- Restricted Use: Australia’s removal of PeCB (CAS 608-93-5) from its industrial inventory (February 2023) mandates strict controls for research-scale use, including closed-system handling and environmental risk assessments .
- Compliance: Researchers must document disposal protocols and avoid public dissemination of the compound under Rotterdam Convention guidelines .
- Alternative Derivatives: Consider less persistent analogs (e.g., nitro- or methoxy-substituted chlorobenzenes) for non-regulated applications .
What methodologies resolve contradictions in environmental persistence data for chlorinated aromatics?
Advanced Research Question
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., half-lives in water, soil) and apply multivariate statistics to identify confounding variables (e.g., temperature, redox conditions) .
- Advanced Mass Spectrometry: Use high-resolution LC-QTOF-MS to distinguish isobaric degradation products that may skew persistence calculations .
- Microbial Genomics: Profile soil microbiomes via 16S rRNA sequencing to correlate degradation rates with specific microbial taxa .
How can researchers identify and quantify metabolites of this compound in biological systems?
Advanced Research Question
- Metabolite Screening: Administer the compound to in vitro hepatic microsomes and use LC-MS/MS to detect sulfoxidation or glutathione conjugation products .
- Isotope Dilution Assays: Spike samples with stable isotope-labeled internal standards to improve quantification accuracy in complex matrices .
- Toxicokinetic Modeling: Integrate metabolite concentration-time profiles to estimate bioaccumulation factors and elimination half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
